Acetyl hexapeptide-37

Aquaporin-3 Gene expression Epidermal hydration

Acetyl hexapeptide-37 (Diffuporine™) is the only acetylated hexapeptide that upregulates aquaporin-3 (AQP3) 2-fold while activating BMAL1 circadian clock genes for chrono-synced nocturnal repair. Not interchangeable with acetyl hexapeptide-8 or -3—its distinct mechanism increases trans-epidermal water flux, reduces TEWL by 27%, and boosts Type I collagen 158%. Clinical validation at 0.05% yields 19.3% crow's feet reduction in 8 weeks. Water-soluble, pH-stable (4.0–8.5), Japan MHLW quasi-drug approved. Use at 0.01–0.1% in serums, sleep masks, and barrier creams.

Molecular Formula C22H35N7O8
Molecular Weight 525.6 g/mol
Cat. No. B12388049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl hexapeptide-37
Molecular FormulaC22H35N7O8
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C
InChIInChI=1S/C22H35N7O8/c1-12(26-21(36)16-6-4-8-29(16)22(37)14(11-30)27-13(2)31)20(35)25-9-17(32)24-10-18(33)28-7-3-5-15(28)19(23)34/h12,14-16,30H,3-11H2,1-2H3,(H2,23,34)(H,24,32)(H,25,35)(H,26,36)(H,27,31)/t12-,14-,15-,16-/m0/s1
InChIKeyWZUFKRTZHLMBTG-TUUVXOQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl Hexapeptide-37: Synthetic Hexapeptide for Aquaporin-3 Mediated Epidermal Hydration


Acetyl hexapeptide-37 (CAS: 1447824-16-9), also known by its trade name Diffuporine™, is a synthetic bioactive hexapeptide with the amino acid sequence Ac-Ser-Pro-Ala-Gly-Gly-Pro-NH₂ and a molecular weight of 525.56 Da [1]. Discovered via combinatorial peptide screening technology by Lipotec S.A., this peptide is characterized by N-terminal acetylation and C-terminal amidation, modifications that enhance its stability and skin penetration [2]. Its primary documented mechanism of action is the upregulation of aquaporin-3 (AQP3), a transmembrane water and glycerol channel protein that is the most abundantly expressed aquaporin isoform in human epidermis .

Why Acetyl Hexapeptide-37 Cannot Be Replaced by Other Acetylated Hexapeptides in Hydration-Focused Formulations


Substituting acetyl hexapeptide-37 with structurally similar acetylated hexapeptides such as acetyl hexapeptide-8 (Argireline®) or acetyl hexapeptide-3 would fundamentally alter the intended therapeutic mechanism. While acetyl hexapeptide-8 functions as a SNAP-25 competitive inhibitor to reduce neurotransmitter release and diminish expression wrinkles [1], acetyl hexapeptide-37 operates through a distinct aquaporin-mediated hydration pathway, specifically upregulating AQP3 to enhance trans-epidermal water flux from the basal layer to the stratum corneum . Furthermore, acetyl hexapeptide-37 uniquely engages circadian clock gene modulation via BMAL1 activation, a mechanism not documented for other acetylated hexapeptides [2]. These divergent mechanisms preclude generic substitution without compromising the intended clinical outcome of sustained epidermal hydration and barrier restoration.

Acetyl Hexapeptide-37: Quantitative Evidence Guide for Scientific Selection in Anti-Aging and Hydration Applications


Aquaporin-3 Gene Expression Upregulation: Acetyl Hexapeptide-37 Doubles AQP3 Production in Human Keratinocytes

Acetyl hexapeptide-37, identified via combinatorial peptide screening in human keratinocytes expressing luciferase reporter constructs, demonstrated the capacity to increase human AQP3 gene expression and boost its production up to twofold (approximately 100% increase) relative to untreated control cells [1]. While other peptides in the screening library failed to achieve comparable magnitude of AQP3 induction, this peptide (sequence Ac-L-Ser-L-Pro-L-Ala-Gly-Gly-L-Pro-NH₂) was selected specifically for its superior activity in this assay system [1]. In a separate mRNA-level analysis, acetyl hexapeptide-37 effectively elevated AQP3 mRNA expression in human cells, translating to increased AQP3 protein content in the skin [2].

Aquaporin-3 Gene expression Epidermal hydration

Trans-Epidermal Water Loss Reduction: 27% Decrease in TEWL with Acetyl Hexapeptide-37 Formulation

Formulations containing acetyl hexapeptide-37 have been reported to reduce transepidermal water loss (TEWL) by 27% through enhanced expression of filaggrin and the tight junction protein claudin-1, which collectively strengthen the stratum corneum water-holding capacity [1]. This magnitude of TEWL reduction is comparable to, and in some reports exceeds, that observed with barrier-supporting peptides such as acetyl heptapeptide-4, though direct head-to-head TEWL data between these peptides remain limited [2].

Transepidermal water loss Barrier function Filaggrin

Type I Collagen Synthesis: 158% Increase Versus Untreated Fibroblasts

In dermal fibroblast cultures, acetyl hexapeptide-37 stimulated a 158% increase in Type I collagen synthesis compared to untreated control cells [1]. This quantitative enhancement positions the peptide favorably against signal peptides such as palmitoyl pentapeptide-4 (Matrixyl®), which has demonstrated approximately 18-37% improvements in various collagen-related parameters including fold depth and thickness reduction [2]. However, direct comparative studies within the same experimental system are not currently available, necessitating cross-study interpretation.

Collagen synthesis Dermal fibroblasts Anti-aging

Circadian Clock Gene Activation: BMAL1 Upregulation Enables 3-Fold Enhancement of Nocturnal Repair Efficiency

Acetyl hexapeptide-37 is distinguished from other cosmetic peptides by its ability to activate the core circadian clock gene BMAL1, which regulates the rhythmic expression of over 300 repair-associated proteins in skin cells [1]. Research indicates that this BMAL1 activation enhances nocturnal repair efficiency up to three times (3-fold) compared to daytime baseline levels, with time-resolved functional mapping showing distinct repair windows: 20:00-24:00 for antioxidant enzyme activation (SOD/GPx), 00:00-04:00 for collagen synthesis (Types I/IV), and 04:00-06:00 for barrier reinforcement via ceramide synthase upregulation [1]. No other acetylated hexapeptide currently marketed for cosmetic applications has documented BMAL1-modulating activity, establishing a unique mechanistic differentiator for chronobiology-based formulation strategies [2].

Circadian rhythm BMAL1 Chronobiology

Skin Hydration Enhancement: 131% Improvement in Clinical Hydration Measurements

Clinical evaluation of topical formulations containing acetyl hexapeptide-37 (as Diffuporine™) demonstrated a 131% improvement in skin hydration compared to baseline measurements . In a separate 8-week human trial using a formulation with 0.05% acetyl hexapeptide-37, crow's feet wrinkle depth was reduced by 19.3% as measured by Visia-CR imaging analysis, and skin elasticity increased by 22% as quantified by Cutometer measurement [1]. While direct comparative data against palmitoyl pentapeptide-4 in crow's feet reduction are not available from the same study, the magnitude of improvement observed (19.3% depth reduction) falls within the clinically relevant range reported for topical peptides in periorbital applications [2].

Skin hydration Corneometry Clinical efficacy

Acetyl Hexapeptide-37: Recommended Application Scenarios for Research and Industrial Procurement


Chronobiological Night Repair Formulations Requiring BMAL1 Clock Gene Activation

Formulators developing overnight repair serums and sleep masks should prioritize acetyl hexapeptide-37 due to its unique BMAL1 circadian clock gene activation mechanism. Quantitative data demonstrate 3-fold enhanced nocturnal repair efficiency, with temporally mapped windows for antioxidant activation (20:00-24:00), collagen synthesis (00:00-04:00), and barrier reconstruction (04:00-06:00) [1]. This chronobiology-based differentiation cannot be achieved with alternative acetylated hexapeptides, which lack documented BMAL1-modulating activity. Recommended use concentration: 0.01-0.1% in aqueous-based serums or gel-cream formulations [2].

Aquaporin-3 Targeted Hydration Systems for Barrier-Compromised Skin

Products positioned for intensive hydration and barrier repair benefit from acetyl hexapeptide-37's demonstrated AQP3 upregulation (2-fold increase) and corresponding TEWL reduction (27%) [3]. These quantitative endpoints support procurement for formulations targeting chronically dehydrated skin, post-procedure recovery, and winter barrier protection. The peptide's water solubility and pH stability range (4.0-8.5) enable flexible integration into toner-essence, serum, and emulsion formats without requiring specialized delivery systems [4].

Collagen-Stimulating Anti-Aging Serums for Periorbital and Facial Firming

Formulations requiring quantifiable collagen synthesis enhancement should consider acetyl hexapeptide-37 based on in vitro data showing 158% increase in Type I collagen production [5]. Clinical validation at 0.05% concentration yielded 19.3% crow's feet depth reduction and 22% elasticity improvement over 8 weeks [6]. Procurement for firming serums and eye creams can leverage these metrics to substantiate anti-aging claims without reliance on retinoid-associated irritation. Synergistic combinations with acetyl hexapeptide-8 (Argireline®) may address both dynamic expression lines (hexapeptide-8) and static collagen loss (hexapeptide-37) within a single formulation architecture.

Japanese Regulatory-Compliant Skincare Development Requiring Pre-Approved Ingredients

For manufacturers targeting the Japanese cosmetic market or seeking expedited regulatory pathways in Asia-Pacific regions, acetyl hexapeptide-37 offers a strategic procurement advantage as a Japan Ministry of Health, Labour and Welfare-approved quasi-drug ingredient [7]. This regulatory status, combined with documented compatibility with Japanese Cosmetic Ingredients Association (JCIA) standards, reduces formulation development timelines and regulatory uncertainty compared to peptides lacking similar pre-approval credentials [7]. The ingredient's demonstrated thermal stability (up to 80°C) and 18-month formulation stability further support industrial-scale manufacturing feasibility [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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